4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile
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Overview
Description
4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the anilino group: This step might involve the reaction of the thiophene intermediate with aniline in the presence of a catalyst.
Addition of the 4-chlorobenzoyl group: This can be done through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Incorporation of the amino and cyano groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or thiophene moieties.
Reduction: Reduction reactions could target the nitro or cyano groups, converting them to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Mechanism of Action
The mechanism of action of 4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
- 4-Amino-2-anilino-5-(4-methylbenzoyl)-3-thiophenecarbonitrile
- 4-Amino-2-anilino-5-(4-fluorobenzoyl)-3-thiophenecarbonitrile
Uniqueness
4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile is unique due to the presence of the 4-chlorobenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature might enhance its potency or selectivity in certain applications compared to similar compounds.
Properties
IUPAC Name |
4-amino-2-anilino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-12-8-6-11(7-9-12)16(23)17-15(21)14(10-20)18(24-17)22-13-4-2-1-3-5-13/h1-9,22H,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCYYJHAGYCVNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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